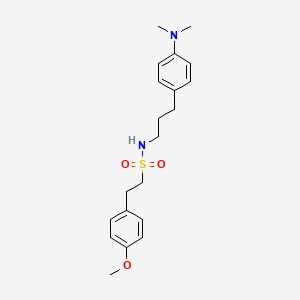
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The methoxy and dimethylamino groups could be introduced through various methods, such as nucleophilic aromatic substitution or reductive amination, depending on the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonamide group is typically quite stable, but can be hydrolyzed under acidic or basic conditions. The methoxy group might undergo reactions such as demethylation, while the dimethylamino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide, methoxy, and dimethylamino groups could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Photodynamic Therapy Applications
The research into the applications of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide and related compounds has shown promising results in photodynamic therapy (PDT). A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties. These properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicate the potential for use as Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
Another aspect of scientific research on similar sulfonamide compounds focuses on their antibacterial properties. A series of new benzenesulfonamides was synthesized and tested for biofilm inhibitory action against Escherichia coli. Some compounds in this series were identified as very suitable inhibitors of this bacterial strain, indicating potential utility as therapeutic agents with lower cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
Research on sulfonamides derived from 4-methoxyphenethylamine has explored their potential as therapeutic agents for Alzheimer’s disease. Specifically, these compounds have shown inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's pathology. One compound exhibited inhibitory activity comparable to Neostigmine methylsulfate, a standard treatment, suggesting a promising direction for designing potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Nematicidal Agents
Further studies have explored the controlled synthesis of N, N-dimethylarylsulfonamide derivatives, demonstrating potent nematicidal activity against Meloidogyne incongnita. Compounds with specific structural features showed remarkably low median lethal concentration values, indicating their potential as effective nematicidal agents (Chen et al., 2019).
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-22(2)19-10-6-17(7-11-19)5-4-15-21-26(23,24)16-14-18-8-12-20(25-3)13-9-18/h6-13,21H,4-5,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNIHVYVQKGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)
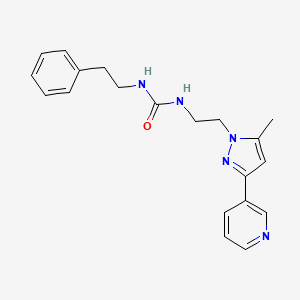
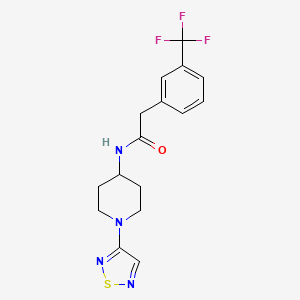
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)
![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)
![2-{[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2738433.png)
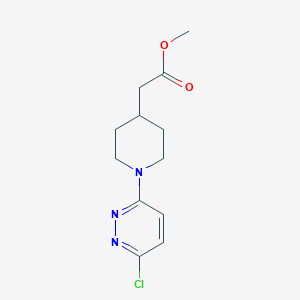
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
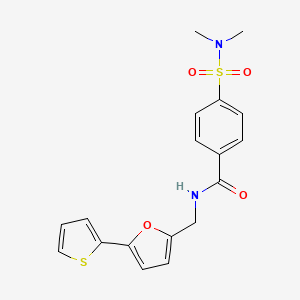
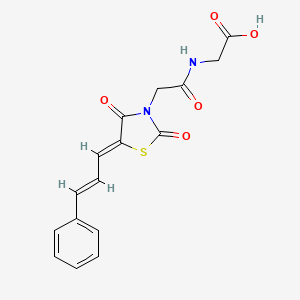
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
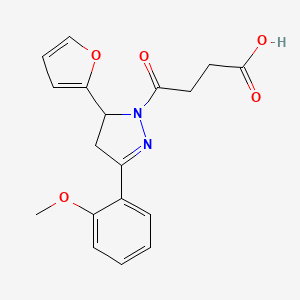
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)